![molecular formula C7H15ClFNO2S B2435409 2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride CAS No. 2411261-66-8](/img/structure/B2435409.png)
2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride
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Overview
Description
“2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride” is a chemical compound. It is also known as "(piperidin-4-yl)methanesulfonyl fluoride hydrochloride" . The compound has a molecular weight of 217.69 .
Synthesis Analysis
The synthesis of sulfonyl fluorides, such as “2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride”, has been a topic of research. New synthetic approaches include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .Molecular Structure Analysis
The molecular structure of “2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride” can be represented by the InChI code1S/C6H12FNO2S.ClH/c7-11(9,10)5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H
. Chemical Reactions Analysis
Sulfonyl fluorides, such as “2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride”, have emerged as significant functional groups with diverse applications. They are used in sulfur (vi)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity .Scientific Research Applications
Drug Design and Synthesis
Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The compound “2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride” could potentially be used in the synthesis of new drugs.
Pharmacological Applications
Piperidine derivatives have been extensively studied for their pharmacological applications . They have shown potential in the discovery and biological evaluation of drugs .
Inhibitors of Soluble Epoxide Hydrolase
2-(Piperidin-4-yl)acetamides have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme that has been suggested as a potential therapy for the treatment of pain and inflammatory diseases .
Anti-Inflammatory Activity
The inhibition of sEH leads to the stabilization of endogenous epoxyeicosatrienoic acids, which have anti-inflammatory properties . A compound containing a piperidin-4-yl moiety showed anti-inflammatory effects with higher effectiveness than the reference sEHI, TPPU .
SuFEx Click Chemistry
Aliphatic sulfonyl fluorides, such as “2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride”, are excellent SuFEx agents due to their moderate reactivity . They can react when attached to biomolecules, forming strong covalent bonds, making them promising in designing irreversible protein inhibitors and protein labeling probes .
Antibacterial and Antifungal Agents
Piperidin-4-one derivatives have been investigated for their antibacterial and antifungal activities . The compound “2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride” could potentially be used in the development of new antibacterial and antifungal agents.
Safety and Hazards
The safety information for “2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride” indicates that it has hazard statements H302, H315, H318, and H335 . These statements correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .
Future Directions
The use of sulfonyl fluorides, such as “2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride”, in the synthesis of complex organic molecules has gained momentum due to their successful activity in the field of chemical biology . This suggests potential future directions in the development of new synthetic methods and applications.
Mechanism of Action
Target of Action
The primary targets of 2-Piperidin-4-ylethanesulfonyl fluoride hydrochloride, also known as EN300-7547791, are proteins in the body. This compound is a part of the aliphatic sulfonyl fluorides group, which are known to react when attached to biomolecules, such as proteins .
Mode of Action
EN300-7547791 interacts with its protein targets by forming strong covalent bonds . This interaction is due to the compound’s moderate reactivity, which allows it to tolerate many other functional groups and handle in aqueous buffers .
Biochemical Pathways
It is known that aliphatic sulfonyl fluorides, like en300-7547791, are used in the sulfur (vi) fluoride exchange (sufex) reactions, a new family of click transformations .
Pharmacokinetics
Its moderate reactivity and ability to handle in aqueous buffers suggest that it may have favorable bioavailability .
Result of Action
The result of EN300-7547791’s action is the formation of strong covalent bonds with proteins. This mechanism makes it promising in designing irreversible protein inhibitors and protein labeling probes .
Action Environment
Its ability to tolerate many functional groups and handle in aqueous buffers suggests that it may be stable in various environments .
properties
IUPAC Name |
2-piperidin-4-ylethanesulfonyl fluoride;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO2S.ClH/c8-12(10,11)6-3-7-1-4-9-5-2-7;/h7,9H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USAMPJKOPFNZRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCS(=O)(=O)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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